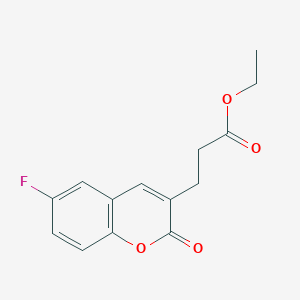

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of 6-fluoro-2-oxo-2H-chromene-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its anti-inflammatory and anti-tumor properties.

Medicine: Potential use in developing new therapeutic agents for treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another coumarin derivative with similar biological activities.

Ethyl 3-(4-oxo-4H-chromen-3-yl)propanoate: Shares a similar structure but lacks the fluorine atom, leading to different reactivity and biological properties.

Uniqueness

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. The fluorine atom also influences the compound’s electronic properties, making it a valuable candidate for further drug development and research.

Biological Activity

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and research findings.

This compound can be synthesized through various methods involving the condensation of appropriate chromene derivatives with ethyl propanoate. The synthesis often involves the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C15H16O5

- Molecular Weight : 272.29 g/mol

2. Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological pathways. Research indicates that compounds in the chromene family exhibit diverse pharmacological effects, including:

2.1 Antilipidemic Activity

A comparative study involving ethyl chroman derivatives demonstrated that certain substitutions on the chroman ring can significantly influence their antilipidemic effects. For instance, ethyl 6-cyclohexylchroman-2-carboxylate showed efficacy in normalizing triglyceride levels in hyperlipidemic rat models, suggesting that similar derivatives like this compound may possess comparable properties .

2.2 Antioxidant Properties

Chromene derivatives are known for their antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that such compounds can protect cellular components from oxidative damage, thereby contributing to their therapeutic potential against various diseases .

2.3 Anti-inflammatory Effects

Research indicates that chromone derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This compound may exhibit similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications.

3.1 Interaction with Enzymatic Pathways

The compound may influence key enzymatic pathways involved in lipid metabolism and inflammation. For example, it could inhibit enzymes such as lipoprotein lipase or cyclooxygenase, leading to reduced lipid accumulation and inflammation.

3.2 Modulation of Signaling Pathways

This compound may interact with various signaling pathways, including those mediated by nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPK), which are pivotal in regulating inflammatory responses .

4. Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

5. Conclusion

This compound represents a promising compound within the chromene family with potential applications in treating metabolic disorders, oxidative stress-related conditions, and inflammatory diseases. Further research is warranted to elucidate its precise mechanisms of action and therapeutic efficacy in clinical settings.

Properties

Molecular Formula |

C14H13FO4 |

|---|---|

Molecular Weight |

264.25 g/mol |

IUPAC Name |

ethyl 3-(6-fluoro-2-oxochromen-3-yl)propanoate |

InChI |

InChI=1S/C14H13FO4/c1-2-18-13(16)6-3-9-7-10-8-11(15)4-5-12(10)19-14(9)17/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

GSSFAFPXVGKMOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=CC(=C2)F)OC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.